molecular formula C10H5N3Na2O7S B14502133 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt CAS No. 63589-21-9

1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt

Cat. No.: B14502133
CAS No.: 63589-21-9
M. Wt: 357.21 g/mol
InChI Key: XQQSWOFCHKUALX-UHFFFAOYSA-L
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Description

1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt is a complex organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound’s unique structure, featuring both nitro and nitroso groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt typically involves multiple steps, including nitration, sulfonation, and nitrosation reactions. The process begins with the nitration of naphthalene to introduce nitro groups, followed by sulfonation to add the sulfonic acid group. The final step involves the nitrosation of the amino group to form the nitrosoamino derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The disodium salt form is typically obtained by neutralizing the sulfonic acid with sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to form amino derivatives.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt involves its interaction with specific molecular targets. The nitroso and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various signaling pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonic acid, 3-hydroxy-4-nitro-: Lacks the nitrosoamino group.

    1-Naphthalenesulfonic acid, 7-nitro-4-(nitrosoamino)-: Lacks the hydroxy group.

    1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-: Lacks the nitrosoamino group.

Uniqueness

The presence of both nitro and nitroso groups in 1-Naphthalenesulfonic acid, 3-hydroxy-7-nitro-4-(nitrosoamino)-, disodium salt makes it unique compared to other similar compounds

Properties

CAS No.

63589-21-9

Molecular Formula

C10H5N3Na2O7S

Molecular Weight

357.21 g/mol

IUPAC Name

disodium;7-nitro-3-oxido-4-(2-oxohydrazinyl)naphthalene-1-sulfonate

InChI

InChI=1S/C10H7N3O7S.2Na/c14-8-4-9(21(18,19)20)7-3-5(13(16)17)1-2-6(7)10(8)11-12-15;;/h1-4,14H,(H,11,15)(H,18,19,20);;/q;2*+1/p-2

InChI Key

XQQSWOFCHKUALX-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])[O-])NN=O.[Na+].[Na+]

Origin of Product

United States

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